molecular formula C19H21N3O2S B6972626 5-(2-Benzylpiperidin-1-yl)sulfonyl-2-methylpyridine-3-carbonitrile

5-(2-Benzylpiperidin-1-yl)sulfonyl-2-methylpyridine-3-carbonitrile

Cat. No.: B6972626
M. Wt: 355.5 g/mol
InChI Key: PNBWTWDAWSIEKS-UHFFFAOYSA-N
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Description

5-(2-Benzylpiperidin-1-yl)sulfonyl-2-methylpyridine-3-carbonitrile is a complex organic compound that features a piperidine ring, a sulfonyl group, and a pyridine ring

Properties

IUPAC Name

5-(2-benzylpiperidin-1-yl)sulfonyl-2-methylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-15-17(13-20)12-19(14-21-15)25(23,24)22-10-6-5-9-18(22)11-16-7-3-2-4-8-16/h2-4,7-8,12,14,18H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBWTWDAWSIEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)S(=O)(=O)N2CCCCC2CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Benzylpiperidin-1-yl)sulfonyl-2-methylpyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2-methylpyridine-3-carbonitrile with a sulfonyl chloride derivative in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with 2-benzylpiperidine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Benzylpiperidin-1-yl)sulfonyl-2-methylpyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Benzylpiperidin-1-yl)sulfonyl-2-methylpyridine-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Benzylpiperidin-1-yl)sulfonyl-2-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2-Benzylpiperidine: Shares the piperidine ring and benzyl group but lacks the sulfonyl and pyridine components.

    Sulfonylpyridine derivatives: Compounds with similar sulfonyl and pyridine structures but different substituents on the piperidine ring.

Uniqueness

5-(2-Benzylpiperidin-1-yl)sulfonyl-2-methylpyridine-3-carbonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for diverse applications in research and industry .

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